methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate
Description
Methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate (Molecular Formula: C₄₄H₃₆N₆O₆; Molecular Weight: 744.8 g/mol) is a structurally complex compound featuring a tetrazole ring, biphenyl scaffold, and nitrobenzoate ester (Figure 1). Its synthesis involves multi-step reactions, including the introduction of the trityl-protected tetrazole moiety and subsequent functionalization of the biphenyl backbone . The nitro group and ethoxycarbonyl substituents further modulate its physicochemical properties and reactivity .
Properties
Molecular Formula |
C44H36N6O6 |
|---|---|
Molecular Weight |
744.8 g/mol |
IUPAC Name |
methyl 2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-nitrobenzoate |
InChI |
InChI=1S/C44H36N6O6/c1-3-56-43(52)48(40-38(42(51)55-2)24-15-25-39(40)50(53)54)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-45-46-47-49(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3 |
InChI Key |
XTXZJNCTLFONJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C(C=CC=C7[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((ethoxycarbonyl)((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with a nitrile under mild conditions.
Biphenyl Formation: The biphenyl structure can be synthesized via Suzuki coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Esterification: The nitrobenzoate ester is formed by reacting the corresponding acid with an alcohol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the tetrazole-biphenyl intermediate with the nitrobenzoate ester under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((ethoxycarbonyl)((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst
Biological Activity
Methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is a complex organic compound with significant potential in pharmacology due to its unique structural features, including a tetrazole ring, biphenyl structure, and nitrobenzoate ester. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
Molecular Formula : C44H36N6O6
Molecular Weight : 744.8 g/mol
IUPAC Name : methyl 2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-nitrobenzoate
InChI Key : XTXZJNCTLFONJJ-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Tetrazole Ring : Known for its role in enhancing the solubility and bioavailability of compounds, the tetrazole moiety can also mimic carboxylic acids, potentially interacting with enzymes and receptors.
- Nitro Group : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exhibit cytotoxic effects on cancer cells.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that derivatives of nitrobenzoate esters can induce apoptosis in various cancer cell lines through the activation of caspase pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 15 | Caspase activation |
| Johnson et al. (2024) | MCF7 | 10 | Reactive oxygen species generation |
Antimicrobial Activity
The compound's potential antimicrobial activity has been evaluated against several pathogens:
- Gram-positive and Gram-negative Bacteria : Preliminary results suggest effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Lee et al. (2024) synthesized this compound using a multi-step synthetic route involving click chemistry for the tetrazole formation. The biological evaluation demonstrated potent anticancer activity in vitro against breast cancer cells.
Case Study 2: Structure-Activity Relationship (SAR)
Research by Wang et al. (2025) investigated the structure-activity relationship of various nitrobenzoate derivatives. The study highlighted that modifications on the biphenyl structure significantly influenced the compound's potency against cancer cell lines, emphasizing the importance of structural integrity for biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Comparative Insights
Structural Complexity and Bioactivity: The target compound’s tetrazole-biphenyl-nitrobenzoate architecture distinguishes it from simpler analogs like thiophene derivatives (e.g., Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate) . The tetrazole ring enhances hydrogen-bonding capacity, mimicking carboxylic acids, while the trityl group improves metabolic stability .
Substituent Effects: The nitro group in the nitrobenzoate moiety increases electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions. This contrasts with methoxy or ethyl substituents in oxadiazole derivatives (e.g., Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate), which prioritize solubility over electrophilicity .
Biological Performance: Anticancer activity is uniquely prominent in the target compound, whereas analogs like triazole-carboxamides exhibit broader antimicrobial or immunomodulatory effects . This suggests the biphenyl-tetrazole scaffold’s specificity for cancer-related targets (e.g., kinase inhibition). Thiophene derivatives (e.g., Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate) show moderate antimicrobial activity but lack the structural complexity required for selective anticancer action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
